3-Hydroxycyclopent-2-en-1-one

Tautomerism Physical organic chemistry Conformational analysis

Researchers often encounter synthesis failure when using cyclopentane-1,3-dione or 4-hydroxy isomer in Mn(III)-mediated oxidative cyclizations, as these cannot form the requisite Mn(III)-enolate complex. 3-Hydroxycyclopent-2-en-1-one (CAS 5870-62-2) is the mandatory enol building block, stabilized by 1-3 kcal/mol over its diketo tautomer, enabling angular spirodihydrofuran synthesis. Key advantages: • Enables Mn(III)-based oxidative spirocyclization inaccessible to regioisomers. • Authentic precursor for bafilomycin C5N moiety biosynthesis. • Low melting point (~24°C) permits direct gravimetric/volumetric dispensing on automated synthesis platforms.

Molecular Formula C5H6O2
Molecular Weight 98.1 g/mol
CAS No. 5870-62-2
Cat. No. B1295378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxycyclopent-2-en-1-one
CAS5870-62-2
Molecular FormulaC5H6O2
Molecular Weight98.1 g/mol
Structural Identifiers
SMILESC1CC(=O)C=C1O
InChIInChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h3,6H,1-2H2
InChIKeyGGWUYXFIBJPQCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxycyclopent-2-en-1-one (CAS 5870-62-2) Overview


3-Hydroxycyclopent-2-en-1-one (CAS 5870-62-2; also referred to as 3-hydroxy-2-cyclopenten-1-one) is a five-membered cyclic enone bearing a hydroxyl substituent at the C3 position, with molecular formula C₅H₆O₂ and molecular weight 98.10 g/mol [1]. The compound exists predominantly as the conjugated enol tautomer rather than the 1,3-diketone form, a feature that fundamentally governs its physicochemical properties and synthetic reactivity . It serves as a versatile intermediate in organic synthesis, notably as a precursor to 16-membered macrolide antibiotics and as a key building block in Mn(III)-mediated oxidative spirocyclization reactions, distinguishing it from its regioisomeric and tautomeric analogs.

Tautomer Conjugated enol form (1–3 kcal/mol stabilization) governs reactivity profile
Building block Enables Mn(III)-mediated oxidative spirocyclization and C5N biosynthesis
Physical state Low-melting liquid near room temperature supports automated dispensing workflows

Why CAS 5870-62-2 Cannot Be Simply Replaced


Although 3-hydroxycyclopent-2-en-1-one (CAS 5870-62-2) shares the identical elemental composition (C₅H₆O₂) with cyclopentane-1,3-dione (CAS 3859-41-4) and 4-hydroxycyclopent-2-en-1-one (CAS 61305-27-9), these compounds are not functionally interchangeable. The target compound is kinetically trapped in the enol form, stabilized by conjugation between the C3 hydroxyl and the C1 carbonyl, quantified as a 1–3 kcal/mol energetic preference over its diketo tautomer [1]. This enolic structure is confirmed by X-ray crystallography and is responsible for the compound's distinct reactivity profile in Mn(III)-based oxidative cyclizations—a transformation that the 4-hydroxy regioisomer cannot undergo due to the absence of the conjugated enol system at positions C2–C3 . Furthermore, the target compound's physical state (a low-melting liquid near room temperature) and its water solubility differ substantially from cyclopentane-1,3-dione (a crystalline solid with mp 149–151 °C), directly impacting handling, dissolution, and reaction workup in synthetic workflows. These physicochemical and reactivity differences render simple tautomer-for-tautomer or regioisomer-for-regioisomer substitution invalid in procurement decisions.

Target 3-Hydroxycyclopent-2-en-1-one (CAS 5870-62-2). Enol tautomer dominant; liquid at ambient; competent in Mn(III) spirocyclization.
Potential substitute Cyclopentane-1,3-dione (CAS 3859-41-4). Diketo tautomer; crystalline solid (mp 149–151 °C); fails in enol-specific reactions.
Target C3 hydroxyl with intramolecular H-bonding; moderate water solubility; logP ~ −0.7.
Potential substitute 4-Hydroxycyclopent-2-en-1-one (CAS 61305-27-9). Solvent-exposed C4 hydroxyl; ~6× higher water solubility; altered partitioning.
Identical molecular formula (C₅H₆O₂) does not imply interchangeable reactivity. Tautomer identity, hydroxyl position, and resulting physical state may shift synthetic outcomes, extraction behavior, and biosynthetic compatibility.

Head-to-Head Comparison: CAS 5870-62-2 vs. Analogs


Enol Tautomer Stabilization Preference

The target compound 3-hydroxycyclopent-2-en-1-one (CAS 5870-62-2) is not merely a nominal isomer of cyclopentane-1,3-dione (CAS 3859-41-4); it represents the thermodynamically preferred enol tautomer. Computational predictions and experimental X-ray crystallographic data confirm that the enol form is 1–3 kcal/mol more stable than the diketo tautomer [1]. This stabilization arises from extended π-conjugation between the C2–C3 olefin, the C3 hydroxyl, and the C1 carbonyl, which is absent in both the diketo form and the 4-hydroxy regioisomer. The enhanced stability directly translates into a dominant enol population under ambient conditions, meaning that commercially supplied material designated as CAS 5870-62-2 is structurally and conformationally distinct from material supplied as CAS 3859-41-4, despite identical molecular formula .

Enol Stabilization
Head-to-head
1–3 kcal/mol more stable than diketo form
Confirmed by X-ray crystallography; enol dominates at equilibrium
Reactivity governed by conjugated enone/enol pharmacophore
vs. cyclopentane-1,3-dione (CAS 3859-41-4)
Tautomerism Physical organic chemistry Conformational analysis

Solubility and Lipophilicity: Regioisomer Comparison

The position of the hydroxyl substituent on the cyclopentenone ring produces a pronounced difference in aqueous solubility and lipophilicity between the two regioisomers. 3-Hydroxycyclopent-2-en-1-one exhibits an estimated water solubility of 1.678 × 10⁵ mg/L at 25 °C with an estimated logP (o/w) of −0.695 [1]. In contrast, the 4-hydroxy regioisomer (4-hydroxycyclopent-2-en-1-one, CAS 61305-27-9) shows an estimated water solubility approximately 6-fold higher at 1 × 10⁶ mg/L at 25 °C, with a substantially more negative logP (o/w) of −1.491 [2]. This 6-fold solubility differential arises because the C3 hydroxyl participates in an intramolecular hydrogen bond with the adjacent carbonyl (forming a six-membered chelate ring), reducing the number of free H-bond donor/acceptor sites available for water solvation, whereas the C4 hydroxyl in the 4-hydroxy isomer remains fully solvent-exposed.

Solubility & Lipophilicity
Cross-study comparable
~6× lower water solubility; ΔlogP ≈ +0.8
3-OH: 1.678×10⁵ mg/L, logP −0.695 vs. 4-OH: 1×10⁶ mg/L, logP −1.491
Impacts biphasic partitioning and extraction efficiency
Intramolecular H-bond in 3-OH reduces free H-bond donors
Physicochemical profiling Solubility Lipophilicity

Physical State: Liquid vs. Crystalline Solid

A critical but often overlooked differentiator is the macroscopic physical state at standard laboratory temperature (20–25 °C). 3-Hydroxycyclopent-2-en-1-one has an estimated melting point of approximately 24 °C (23.98 °C, Mean or Weighted MP from MPBPWIN v1.42), rendering it a low-melting solid or viscous liquid at typical ambient conditions . In contrast, cyclopentane-1,3-dione (CAS 3859-41-4) is a white crystalline solid with a melting point of 149–151 °C (lit.) and a density of 1.37 g/cm³ [1]. This >125 °C difference in melting point is a direct consequence of the enol tautomer's inability to form the extensive intermolecular hydrogen-bonding network that stabilizes the crystalline lattice of the diketo form. The target compound also exhibits a lower boiling point (213 °C vs. ~222 °C estimated for the diketo form) and a flash point of 84.8 °C.

Physical State
Cross-study comparable
Δmp > 125 °C lower than comparator
Target mp ~24 °C (liquid); comparator mp 149–151 °C (crystalline solid)
Simplifies automated dispensing and melt-phase reactions
vs. cyclopentane-1,3-dione (CAS 3859-41-4)
Physical properties Formulation Handling and storage

Exclusive Mn(III) Spirocyclization Substrate

The 3-hydroxycyclopent-2-en-1-one scaffold is uniquely competent as a substrate for Mn(III)-based oxidative cyclization to construct angular spirodihydrofurans and dispirocyclopropanes. Takayanagi, Hisano, and Nishino (Tetrahedron, 2024) demonstrated that aryl-substituted 2,2′-(methylene)bis(3-hydroxycyclopent-2-en-1-one)s undergo Mn(OAc)₃-mediated oxidation in acetic acid at 70 °C to yield the 2′H,4′H-spiro[cyclopentane-1,3′-cyclopenta[b]furan]-2,4′,5-trione scaffold [1]. Critically, this reaction is inaccessible to the 4-hydroxy regioisomer, which lacks the requisite conjugated enol system spanning C2–C3, and to cyclopentane-1,3-dione, which cannot form the methylene-bridged bis-enol substrate. The authors explicitly state: 'To the best of our knowledge, there is no method for the synthesis of spiro compounds containing the spiro[cyclopentane-1,2′- or 1,3′-cyclopenta[b]furan] framework' prior to this work, establishing the unique enabling role of the 3-hydroxy enol scaffold [1].

Mn(III) Spirocyclization
Class-level inference
Exclusive substrate; 4-OH and diketo forms incompetent
Mn(OAc)₃·2H₂O, AcOH, 70 °C; yields spiro[cyclopentane-1,3′-cyclopenta[b]furan] scaffold
Mandatory building block for spirocyclic scaffold synthesis
Reaction structurally impossible for alternative isomers
Spiro compound synthesis Mn(III) oxidation Heterocyclic chemistry

Bafilomycin Biosynthetic Precursor: C5N Moiety

The 3-hydroxycyclopent-2-en-1-one scaffold serves as the direct biosynthetic precursor to the 2-amino-3-hydroxycyclopent-2-enone (C5N) moiety, a five-membered ring that is condensed via an amide linkage to the bafilomycin polyketide core in the biosynthesis of the 16-membered macrolactone antibiotic bafilomycin B1 . CymitQuimica documentation confirms that 3-hydroxycyclopent-2-en-1-one can be used to synthesize a 16-membered ring antibiotic that inhibits the growth of E. coli . Critically, the C5N moiety is essential for the bioactivity of bafilomycin B1; analogs lacking this cyclopentenone-derived ring are inactive. The biosynthetic pathway, elucidated in Kitasatospora cheerisanensis KCTC2395, involves a three-enzyme cascade (5-aminolevulinic acid synthase BafZ, acyl-CoA ligase BafX, and ATP-dependent amide synthetase BafY) that is specific to the 3-hydroxycyclopent-2-en-1-one scaffold [1]. Neither the 4-hydroxy regioisomer nor cyclopentane-1,3-dione can substitute as biosynthetic precursors for C5N formation.

C5N Biosynthetic Precursor
Supporting evidence
Specific to 3-hydroxy enol scaffold; essential for bafilomycin B1 activity
Three-enzyme pathway (BafZ/BafX/BafY) in K. cheerisanensis KCTC2395
Only correct precursor for mutasynthesis and precursor-directed biosynthesis
4-OH and diketo isomers fail to incorporate into macrolide framework
Natural product biosynthesis Antibiotic precursor Bafilomycin

Application Scenarios: CAS 5870-62-2


Mn(III)-Mediated Spirocyclization for Medicinal Chemistry

Research groups constructing spirocyclic compound libraries should procure CAS 5870-62-2 specifically (not cyclopentane-1,3-dione or 4-hydroxycyclopent-2-en-1-one) as the mandatory enol building block for Mn(III)-based oxidative cyclization. As demonstrated by Takayanagi et al. (Tetrahedron, 2024), 2,2′-(methylene)bis(3-hydroxycyclopent-2-en-1-one)s react with Mn(OAc)₃·2H₂O in AcOH at 70 °C to afford angular spirodihydrofurans—a previously inaccessible scaffold class—while the 4-hydroxy regioisomer and diketo tautomer are entirely incompetent in this transformation [1]. This application directly leverages the compound's unique conjugated enol structure (1–3 kcal/mol stabilization vs. the diketo form), which enables the requisite Mn(III)-enolate complex formation that is structurally impossible for alternative isomers.

Bafilomycin Precursor-Directed Biosynthesis

In bafilomycin biosynthetic engineering programs, 3-hydroxycyclopent-2-en-1-one serves as the authentic precursor for the C5N (2-amino-3-hydroxycyclopent-2-enone) moiety that is essential for antibiotic activity against Gram-negative bacteria including E. coli [1]. The three-enzyme pathway (BafZ/BafX/BafY) in K. cheerisanensis KCTC2395 is specific to the 3-hydroxy enol scaffold, as confirmed by biosynthetic gene cluster analysis and precursor feeding studies [2]. Procurement of cyclopentane-1,3-dione or the 4-hydroxy isomer for this application would fail to incorporate into the bafilomycin polyketide framework, yielding inactive analogs and invalidating fermentation campaigns.

Biphasic Solvent Optimization by Regioisomer Selection

Process chemists optimizing biphasic solvent systems (e.g., toluene/water in 3:4 v/v ratios) for furfural-to-cyclopentenone transformations should account for the ~6-fold lower water solubility of 3-hydroxycyclopent-2-en-1-one (1.678 × 10⁵ mg/L) compared to the 4-hydroxy regioisomer (1 × 10⁶ mg/L) [1]. This solubility differential, arising from intramolecular H-bonding in the 3-hydroxy isomer that reduces free H-bond donor availability, directly impacts phase partitioning, extraction efficiency, and product isolation yields. Selection of the correct isomer is essential for accurate solvent ratio tuning and prevention of emulsion formation during aqueous workup.

Liquid Handling for High-Throughput Synthesis

Automated synthesis platforms and HTE workflows benefit from procuring CAS 5870-62-2 over CAS 3859-41-4 (cyclopentane-1,3-dione) due to the >125 °C lower melting point (~24 °C vs. 149–151 °C) [1]. The target compound's liquid or near-liquid state at standard laboratory temperature (20–25 °C) enables direct gravimetric or volumetric dispensing without pre-heating, grinding, or co-solvent addition, reducing preparation time and improving dosing accuracy in 96-well or 384-well plate formats. This physical property differentiation is particularly consequential for parallel synthesis campaigns where dozens to hundreds of reactions are set up simultaneously.

Application
Selection Property
Validation Focus
Mn(III)-mediated spirocyclization
Conjugated enol scaffold competency
Spiro[cyclopentane-1,3′-cyclopenta[b]furan] formation
Bafilomycin precursor-directed biosynthesis
C5N moiety biosynthetic compatibility
BafZ/BafX/BafY pathway incorporation
Biphasic solvent optimization
Regioisomer-dependent solubility profile
Partitioning and extraction efficiency review
High-throughput synthesis
Low-melting physical state (liquid at ambient)
Automated gravimetric/volumetric dispensing accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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